5-Oxo-5-(4-trifluoromethylphenyl)valeronitrile

描述

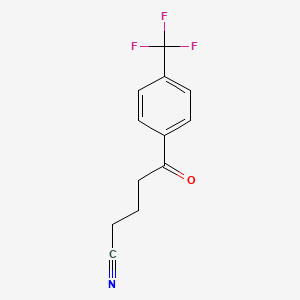

5-Oxo-5-(4-trifluoromethylphenyl)valeronitrile (CAS Ref: 10-F203728) is a fluorinated nitrile derivative characterized by a valeronitrile backbone (five-carbon chain with a terminal nitrile group) substituted with a ketone group at position 5 and a 4-trifluoromethylphenyl moiety. This compound is part of a broader class of trifluoromethylated organic molecules, which are widely utilized in pharmaceuticals, agrochemicals, and materials science due to the electron-withdrawing and lipophilicity-enhancing properties of the trifluoromethyl (-CF₃) group .

属性

IUPAC Name |

5-oxo-5-[4-(trifluoromethyl)phenyl]pentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO/c13-12(14,15)10-6-4-9(5-7-10)11(17)3-1-2-8-16/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPAIFYBUBUJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40605997 | |

| Record name | 5-Oxo-5-[4-(trifluoromethyl)phenyl]pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40605997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61718-86-3 | |

| Record name | 5-Oxo-5-[4-(trifluoromethyl)phenyl]pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40605997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5-(4-trifluoromethylphenyl)valeronitrile typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-trifluoromethylbenzaldehyde and a suitable nitrile compound.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and the presence of catalysts or reagents to facilitate the formation of the desired product.

Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure consistent quality and yield. The process may also include rigorous quality control measures to meet industry standards.

化学反应分析

Types of Reactions:

Oxidation: 5-Oxo-5-(4-trifluoromethylphenyl)valeronitrile can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the nitrile moiety are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed:

Oxidation: Formation of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid.

Reduction: Formation of 5-Amino-5-(4-trifluoromethylphenyl)valeronitrile.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Chemistry:

Synthesis of Complex Molecules: 5-Oxo-5-(4-trifluoromethylphenyl)valeronitrile is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Biochemical Studies: The compound is utilized in biochemical studies to investigate the effects of trifluoromethyl groups on biological activity and molecular interactions.

Medicine:

Drug Development: It serves as a precursor or building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry:

Material Science: The compound is employed in the production of specialty materials with unique properties, such as fluorinated polymers and coatings.

作用机制

The mechanism of action of 5-Oxo-5-(4-trifluoromethylphenyl)valeronitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

相似化合物的比较

Comparison with Structurally Similar Compounds

The comparative analysis focuses on compounds sharing functional groups (e.g., nitriles, ketones, trifluoromethylphenyl substituents) or biological relevance. Key findings from diverse sources are summarized below:

Table 1: Fungicidal Activity of R₁-Substituted Compounds

| R₁ Substituent | Preventative Activity | Curative Activity |

|---|---|---|

| 4-Nitrophenyl | High (e.g., F9, F10) | Moderate |

| 4-Trifluoromethylphenyl | Moderate | Low |

| Phenyl | Low | Negligible |

| 4-Chlorophenyl | Low | Negligible |

Chromatographic Behavior: Retention Factor Comparisons

Data from Pharmaceutical Forum () reveal differences in retention factors (Rf) for structurally related trifluoromethylated compounds, which correlate with polarity and solubility:

- 5-Methoxy-4’-(trifluoromethyl)valerophenone(E)-O-(2-aminoethyl)aminoethyl oxime maleate: Rf ≈ 0.67 (polar isomer).

- Z-isomer : Rf ≈ 0.79, indicating reduced polarity.

- Fluvoxamine (a known SSRI with a trifluoromethyl group): Rf = 1.0, reflecting distinct physicochemical properties due to its amine and ether functionalities.

Table 2: Retention Factors of Trifluoromethyl Derivatives

| Compound | Retention Factor (Rf) |

|---|---|

| E-isomer oxime maleate | 0.67 |

| Z-isomer oxime maleate | 0.79 |

| Fluvoxamine | 1.0 |

Key Research Findings and Implications

Substituent Optimization : Replacing 4-trifluoromethylphenyl with 4-nitrophenyl in agrochemical analogs improves fungicidal efficacy, suggesting strategic modifications for enhanced activity .

Structural Isomerism : E/Z isomerism in oxime derivatives significantly alters chromatographic behavior, highlighting the need for stereochemical control in synthesis .

Safety Considerations : The nitrile group necessitates stringent handling protocols (e.g., respiratory protection, flammability controls), as seen in valeronitrile’s safety profile .

生物活性

5-Oxo-5-(4-trifluoromethylphenyl)valeronitrile, with the chemical formula C12H10F3N, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

- Molecular Formula : C12H10F3N

- Molecular Weight : 239.21 g/mol

- CAS Number : 61718-86-3

This compound is characterized by a ketone and a nitrile functional group, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It has been investigated for its potential as an inhibitor or modulator of specific biological pathways. Notably, compounds with similar structures often exhibit significant interactions with proteins involved in pain modulation and inflammation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antinociceptive Effects : Studies suggest that this compound may possess pain-relieving properties, making it a candidate for further investigation in pain management therapies.

- Anti-inflammatory Activity : Preliminary studies indicate potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play critical roles in metabolic pathways, suggesting potential therapeutic applications.

Data Table: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antinociceptive | Pain relief in animal models | |

| Anti-inflammatory | Reduced inflammation markers | |

| Enzyme Inhibition | Inhibition of metabolic enzymes |

Case Study 1: Antinociceptive Properties

In a study conducted on rodent models, this compound was administered to assess its analgesic effects. The results demonstrated a significant reduction in pain response compared to control groups, indicating its potential as an effective analgesic agent.

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory properties of the compound. Researchers observed that treatment with this compound led to a marked decrease in pro-inflammatory cytokines in vitro, suggesting its utility in managing inflammatory conditions.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- In vitro Studies : The compound exhibited significant inhibitory activity against specific enzymes involved in pain signaling pathways.

- In vivo Studies : Animal models demonstrated that administration of the compound resulted in decreased pain sensitivity and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。